5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Overview
Description
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular weight of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is 194.68 g/mol . The molecular formula is C6H8N2S . The InChI string representation of the molecule is InChI=1S/C6H8N2S/c7-6-4-2-1-3-5 (4)8-9-6/h1-3,7H2 . The canonical SMILES representation is C1CC2=C (SN=C2C1)N .Physical And Chemical Properties Analysis
The physical form of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is solid . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Isothiazolo and Pyrimidine Derivatives
Isothiazolo[5,4-d]pyrimidines and their derivatives have been synthesized through various chemical reactions involving compounds structurally related to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride. These syntheses explore the chemical reactivity and potential applications of these compounds in creating new chemical entities with possible biological activities (Anderson & Hsiao, 1975).
Anticoccidial and Antimicrobial Activities
Research has also focused on the synthesis of compounds related to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride for their potential anticoccidial and antimicrobial activities. Derivatives synthesized from similar compounds have shown significant activity as coccidiostats and in vitro antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Georgiadis, 1976).
Novel Synthetic Routes and Chemical Reactions
Several studies have developed novel synthetic routes and chemical reactions involving compounds akin to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride. These studies contribute to the broader understanding of chemical synthesis and reactivity, providing new methods for synthesizing diverse chemical structures with potential application in various fields of chemistry and pharmacology (Jensen & Pedersen, 1981).
Development of Functionally Substituted Derivatives
Functionally substituted isothiazole and isoxazole carboxamides have been synthesized, exploring the reactions of corresponding carboxylic acid chlorides with primary aromatic and aliphatic amines. These synthetic approaches provide insights into the development of functionally substituted chemical entities with potential applications in material science and medicinal chemistry (Dikusar et al., 2019).
Isothiazole Dioxide Derivatives
The synthesis of 3-aminoisothiazole dioxide derivatives and their halogenated counterparts has been achieved starting from specific amides, contributing to the diversity of isothiazole compounds available for further chemical and biological evaluation (Clerici et al., 2003).
Future Directions
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-4-2-1-3-5(4)8-9-6;/h1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNFEUTHIUDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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